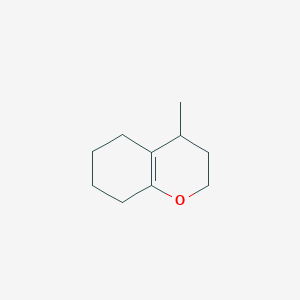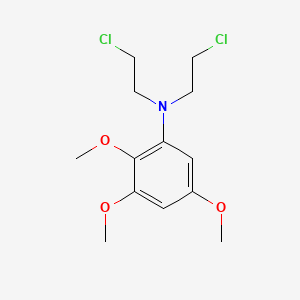
n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline: is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The compound is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with three methoxy groups attached to the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline typically involves the reaction of 2,3,5-trimethoxyaniline with 2-chloroethylamine hydrochloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl groups onto the nitrogen atom of the aniline derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the chloroethyl groups under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its alkylating properties make it valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline is studied for its potential cytotoxic effects. It is used in cell culture studies to understand its mechanism of action and potential therapeutic applications.
Medicine: The compound’s alkylating properties are explored for potential use in chemotherapy. It is studied for its ability to crosslink DNA, leading to cell death in rapidly dividing cancer cells.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity makes it a valuable component in various chemical processes.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline involves the alkylation of DNA. The chloroethyl groups form covalent bonds with the nucleophilic sites on the DNA, leading to crosslinking and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis in rapidly dividing cells. The compound primarily targets guanine bases in the DNA, forming interstrand and intrastrand crosslinks.
Comparaison Avec Des Composés Similaires
n,n-Bis(2-chloroethyl)methylamine: Another nitrogen mustard with similar alkylating properties.
n,n-Bis(2-chloroethyl)cyclohexylamine: A compound with a cyclohexyl group instead of the aromatic ring.
n,n-Bis(2-chloroethyl)phosphorodiamidic acid: A phosphoramide mustard with similar DNA crosslinking properties.
Uniqueness: n,n-Bis(2-chloroethyl)-2,3,5-trimethoxyaniline is unique due to the presence of three methoxy groups on the aromatic ring. These groups can influence the compound’s reactivity and solubility, making it distinct from other nitrogen mustards. The methoxy groups can also affect the compound’s pharmacokinetics and pharmacodynamics, potentially leading to different biological effects.
Propriétés
Numéro CAS |
27077-08-3 |
|---|---|
Formule moléculaire |
C13H19Cl2NO3 |
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-2,3,5-trimethoxyaniline |
InChI |
InChI=1S/C13H19Cl2NO3/c1-17-10-8-11(16(6-4-14)7-5-15)13(19-3)12(9-10)18-2/h8-9H,4-7H2,1-3H3 |
Clé InChI |
DFKUKCXAKVWVCY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)OC)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


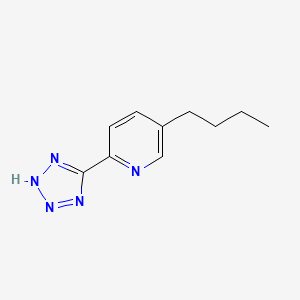
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
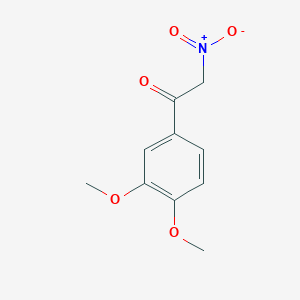
![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009383.png)
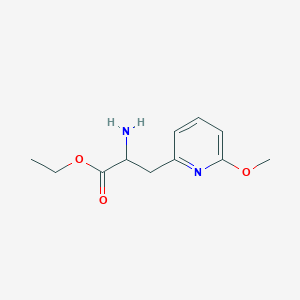
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
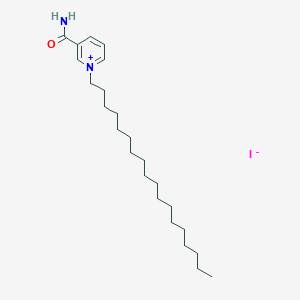
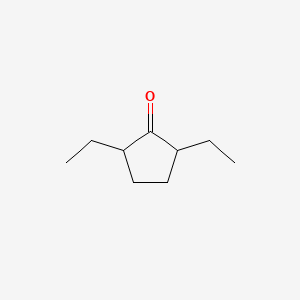
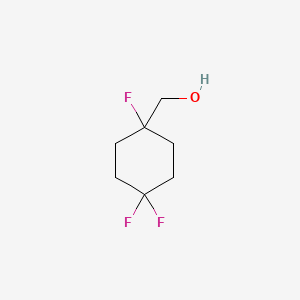

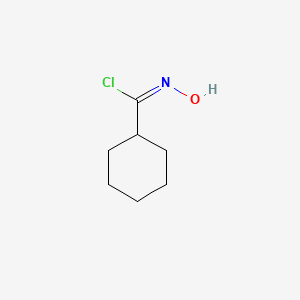
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
